Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amino derivatives
Scientific Research Applications
Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyphenyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and versatility in synthetic applications .
Comparison with Similar Compounds
Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate can be compared to other similar compounds, such as:
Phenylmethyl (2r)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the Boc protecting group, making it more reactive.
Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.
The unique combination of the Boc protecting group and the hydroxyphenyl group in Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNRJRGRZEVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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